molecular formula C12H16N4 B8736947 N-(benzotriazol-1-ylmethyl)cyclopentanamine CAS No. 4669-16-3

N-(benzotriazol-1-ylmethyl)cyclopentanamine

Cat. No. B8736947
Key on ui cas rn: 4669-16-3
M. Wt: 216.28 g/mol
InChI Key: PGFULZFLPKLOGP-UHFFFAOYSA-N
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Patent
US08003785B2

Procedure details

To the mixture of 36 g (0.3 mole) of benzotriazole and 30 mL (0.3 mole) of cyclopentylamine in 1400 mL of ether was added dropwise 22 mL (0.3 mole) of 37% aqueous formaldehyde. The reaction mixture was stirred at room temperature overnight. The solution was dried over calcium chloride, filtered and concentrated under pressure. Hexane was added under ice-cooled bath and the resulting solid was collected by filtration and washed with hexane dried to give 58.6 g of benzotriazol-1-ylmethyl-cyclopentyl-amine as a white solid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[CH:10]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11]1.[CH2:16]=O>CCOCC>[N:1]1([CH2:16][NH:15][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
30 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
1400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over calcium chloride
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under pressure
ADDITION
Type
ADDITION
Details
Hexane was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled bath
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)CNC2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 58.6 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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